

Spectroscopic Characterization of 4-Methylenepiperidine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylenepiperidine hydrobromide

Cat. No.: B3262155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Methylenepiperidine hydrobromide**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for the hydrobromide salt in public domains, this document combines available information for the analogous hydrochloride salt and foundational spectroscopic principles to offer a comprehensive analytical profile. This guide is intended to support research and development activities by providing expected spectral characteristics and methodologies for the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Methylenepiperidine hydrobromide**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~9.0 - 10.0	Broad Singlet	2H	N-H ₂ ⁺
~4.9	Singlet	2H	=CH ₂
~3.2	Triplet	4H	C ₂ -H ₂ , C ₆ -H ₂
~2.6	Triplet	4H	C ₃ -H ₂ , C ₅ -H ₂

Note: Predicted values are based on the available spectrum for the hydrochloride salt and general principles of NMR spectroscopy. The broadness of the N-H₂⁺ signal is due to quadrupole broadening and exchange.

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm (Predicted)	Assignment
~140 - 150	C ₄
~105 - 115	=CH ₂
~40 - 50	C ₂ , C ₆
~30 - 40	C ₃ , C ₅

Note: No experimental ¹³C NMR data for **4-Methylenepiperidine hydrobromide** or hydrochloride is currently available in the public domain. The predicted values are based on computational models and data for similar structures.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3000 - 2700	Strong, Broad	N-H ⁺ stretching
~3080	Medium	=C-H stretching
~2950 - 2850	Medium	C-H stretching (aliphatic)
~1650	Medium	C=C stretching
1600 - 1500	Medium	N-H ⁺ bending
~1450	Medium	CH ₂ scissoring
~890	Strong	=CH ₂ bending (out-of-plane)

Note: These are predicted absorption bands based on the functional groups present in **4-Methylenepiperidine hydrobromide** and the known behavior of amine salts in IR spectroscopy.

Table 3: Mass Spectrometry (MS) Data

m/z (Predicted)	Ion	Notes
97.0891	[M] ⁺	Molecular ion of the free base (4-Methylenepiperidine)
96.0813	[M-H] ⁺	Loss of a hydrogen radical
82.0656	[M-CH ₃] ⁺	Loss of a methyl radical
70.0656	[M-C ₂ H ₃] ⁺	Retro-Diels-Alder fragmentation

Note: The mass spectrum of the hydrobromide salt is expected to show the molecular ion of the free base, 4-methylenepiperidine, as the hydrobromic acid will likely dissociate. The molecular weight of **4-Methylenepiperidine hydrobromide** is 178.07 g/mol, and the exact mass of the free base is 97.089149 Da.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization for specific instrumentation.

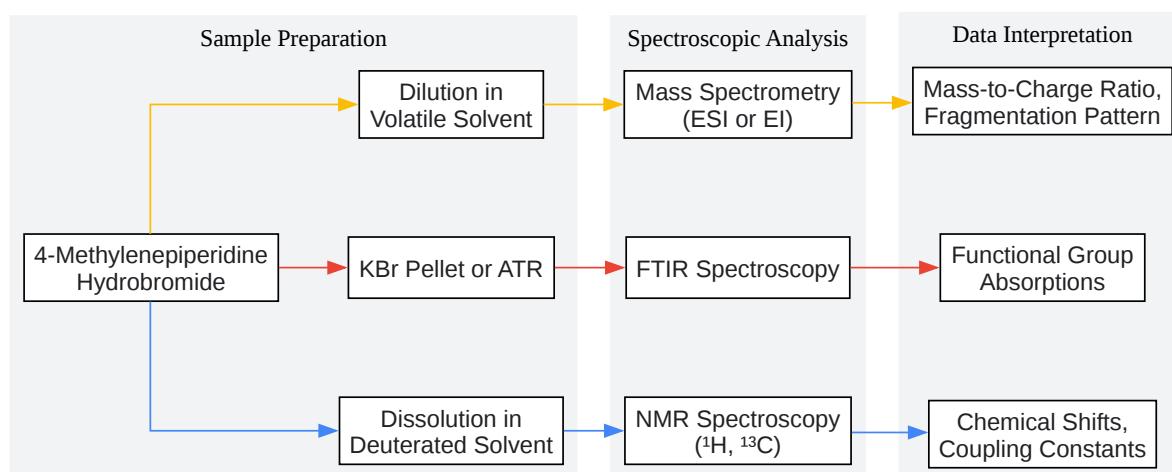
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methylenepiperidine hydrobromide** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as the N-H protons are exchangeable and may not be observed in protic solvents like D₂O.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

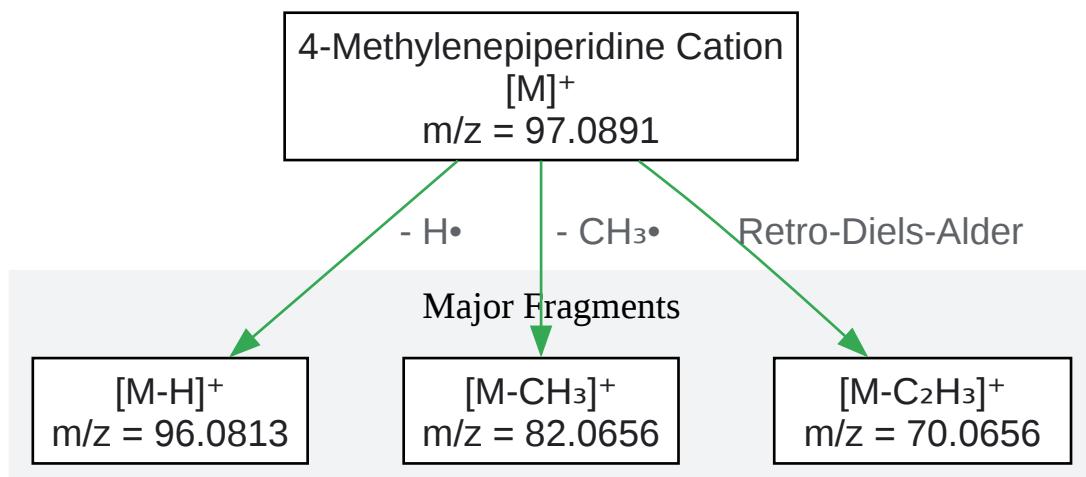
- Sample Preparation:

- KBr Pellet Method: Grind a small amount (1-2 mg) of **4-Methylenepiperidine hydrobromide** with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **4-Methylenepiperidine hydrobromide** in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (ESI-MS):
 - Ionization Mode: Positive ion mode.
 - Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Mass Range: m/z 50-500.

- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be optimized to control fragmentation).
- Source Temperature: 100-150 °C.
- Data Acquisition (EI-MS):
 - Sample Introduction: Via a direct insertion probe or gas chromatography (GC) inlet if the compound is sufficiently volatile.
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 30-200.


Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Methylenepiperidine hydrobromide**.

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation pathway of 4-Methylenepiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 144230-50-2|4-Methylenepiperidine hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Methylenepiperidine Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3262155#spectroscopic-data-of-4-methylenepiperidine-hydrobromide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com